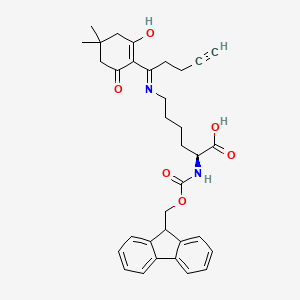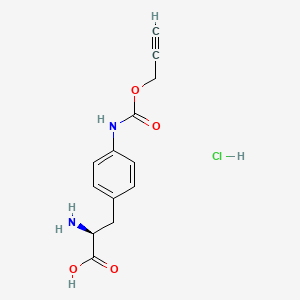
Fmoc-Phe(4-NH-Poc)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Phe(4-NH-Poc) is a click chemistry reagent containing an azide group. It is used as an orthogonally protected building block in solid-phase peptide synthesis . The Poc-group can be further modified using Click-chemistry .
Synthesis Analysis
The synthesis of Fmoc-Phe(4-NH-Poc) involves the use of the conventionally acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group, which is one of the most widely used N-protection groups in solid- and solution-phase synthesis . The Fmoc group is removed using a basic secondary amine nucleophile . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported .Molecular Structure Analysis
Supramolecular structures of Fmoc-Phe(4-NH-Poc) are produced by in situ enzymatic condensation . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Chemical Reactions Analysis
The chemical reactions involving Fmoc-Phe(4-NH-Poc) include the enzymatic condensation of Fmoc-Phe(4-NH-Poc) with Phe-NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-Phe(4-NH-Poc) is 484.5 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 10 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Fmoc-L-Phe(4-NH-Poc)-OH” is used as an orthogonally protected building block in solid-phase peptide synthesis . This process involves the step-by-step addition of amino acids to a growing peptide chain, which is anchored to insoluble resin beads. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.
Click Chemistry
This compound is a click chemistry reagent containing an azide group . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the creation of small molecule libraries for drug discovery.
Nanostructure Formation
“Fmoc-Phe(4-NH-Poc)” has been used in the formation of tunable nanostructures . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of the substituent, resulting in tunable nanoscale morphologies .
Hydrogel Formation
Fmoc-derivatives of peptides have been found to form self-supporting hydrogels . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of peptides, including “Fmoc-L-Phe(4-NH-Poc)-OH”, have shown potential for tissue engineering . For instance, the Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Bioprinting Applications
Fmoc-derivatives of peptides have been proposed as scaffolds for bioprinting applications . Bioprinting is a technique used to create three-dimensional cell patterns using a layer-by-layer method to generate tissue-like structures that are later used in medical and tissue engineering fields .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSUEVOFDZDOV-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Phe(4-NH-Poc)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














